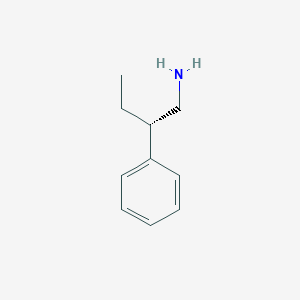

(S)-2-Phenylbutan-1-amine

Description

Significance of Chiral Amines as Foundational Molecules in Chemical Synthesis

Chiral amines are a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. sigmaaldrich.comsigmaaldrich.com Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their prevalence and importance in medicinal chemistry. nih.govacs.org The demand for enantiomerically pure amines has spurred the development of innovative and sustainable synthetic methods. nih.govnih.gov

Chiral amines, including (S)-2-Phenylbutan-1-amine, are fundamental chiral building blocks. sigmaaldrich.comsigmaaldrich.com They serve as starting materials or key intermediates in the construction of more complex chiral molecules, such as natural products and active pharmaceutical ingredients (APIs). nih.govacs.orgresearchgate.net Their inherent chirality is transferred to the target molecule, influencing its final stereochemical outcome. The use of these building blocks is a critical strategy in multistep syntheses where the early introduction of a stereocenter can simplify subsequent transformations. osi.lv For instance, (S)-2-amino-3-methylbutane has been used as a chiral building block in the synthesis of the ATP-sensitive potassium channel opener, BPDZ-44. sigmaaldrich.com

The synthesis of enantiopure pharmaceuticals is a major driver for the development and application of chiral amines. jocpr.comnih.gov Chirality is a critical factor in drug efficacy, as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful. jocpr.comopenaccessgovernment.org Chiral amines are integral to the synthesis of a wide array of drugs. nih.govresearchgate.net For example, they are key components in the synthesis of antidepressants, antihypertensives, and anti-diabetic medications like sitagliptin (B1680988). jocpr.comnih.gov The asymmetric hydrogenation of imines is a direct and efficient method for producing α-chiral amines, a process utilized on a large scale for the production of the herbicide (S)-metolachlor. nih.govacs.org

Beyond their role as building blocks, chiral amines are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.comwiley.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. osi.lv Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction. sfu.ca For example, secondary amines derived from (R)- and (S)-α-ethylbenzylamine are valuable for synthesizing phosphoramidites used in highly enantioselective copper-catalyzed conjugate additions. sigmaaldrich.com The development of novel chiral ligands is an active area of research, with the aim of creating more efficient and selective catalytic systems. sigmaaldrich.com

Applications in the Stereoselective Synthesis of Enantiopure Pharmaceuticals

Stereochemical Importance and Chirality of 2-Phenylbutan-1-amine

The stereochemical properties of 2-Phenylbutan-1-amine are central to its utility. The molecule possesses a stereogenic center at the second carbon atom of the butane (B89635) chain, where the phenyl group and the aminomethyl group are attached. This gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.

The absolute configuration of a chiral molecule is crucial and can be determined using various techniques. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S nomenclature to a stereocenter. uou.ac.in The ability to selectively synthesize or resolve one enantiomer over the other is a key challenge and objective in asymmetric synthesis. pageplace.de The distinct three-dimensional arrangement of the substituents around the chiral center in this compound allows it to participate in stereospecific interactions, which is the basis for its application as a chiral resolving agent and in the synthesis of other chiral molecules. acs.org

Interactive Data Table: Properties of 2-Phenylbutan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| CAS Number (S-enantiomer) | 33603-06-4 | chemsrc.com |

| IUPAC Name | (2S)-2-phenylbutan-1-amine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWALTDUYKDGRF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427558 | |

| Record name | (S)-2-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33603-06-4 | |

| Record name | (S)-2-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications of S 2 Phenylbutan 1 Amine and Its Analogs in Asymmetric Catalysis and Organic Synthesis

Development of Chiral Ligands for Metal-Complex Catalysis

Chiral amines are highly valued as precursors for ligands in asymmetric metal-complex catalysis. mdpi.com By coordinating to a metal center, a ligand derived from a chiral amine like (S)-2-Phenylbutan-1-amine creates a defined, three-dimensional chiral environment. This environment forces reacting substrates to approach the metal in a specific orientation, thereby directing the reaction to selectively produce one enantiomer of the product over the other.

Ruthenium complexes are particularly effective in a variety of asymmetric transformations. The versatility of ruthenium allows for fine-tuning of the catalyst's electronic and steric properties through the design of chiral ligands, many of which are derived from chiral amines and their analogs.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are among the most successful catalysts for this transformation. worktribe.com A prominent example is the class of catalysts developed by Noyori and co-workers, which feature a Ru(II) center coordinated to a chiral N-sulfonated 1,2-diamine and an arene ligand, such as [RuCl(TsDPEN)(η⁶-p-cymene)]. worktribe.com These systems operate via a bifunctional mechanism, where both a metal-hydride (Ru-H) and a ligand-amine proton (N-H) are transferred to the ketone substrate in a concerted step, avoiding the formation of a discrete metal alkoxide intermediate. nih.govacs.org

Recent research has expanded the application of this methodology to more complex substrates. For instance, a ruthenium-catalyzed ATH of β-substituted α-oxobutyrolactones was developed to produce cis-β-substituted α-hydroxybutyrolactone derivatives with high yields and excellent stereoselectivities. dicp.ac.cn This reaction constructs two consecutive stereogenic centers in a single step through a dynamic kinetic resolution process. dicp.ac.cn The choice of catalyst and solvent was found to be critical for achieving optimal results. dicp.ac.cn

| Catalyst | Solvent | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cat-A | Ethyl Acetate | 100 | >20:1 | >99 |

| Cat-A | Tetrahydrofuran | 100 | >20:1 | >99 |

| Cat-B | Ethyl Acetate | <10 | - | >99 |

| Cat-C | Ethyl Acetate | 100 | >20:1 | >99 |

| Cat-D | Ethyl Acetate | <10 | - | >99 |

The construction of cyclopropane (B1198618) rings is of significant interest in organic synthesis, and transition-metal catalyzed reactions of olefins with diazo compounds are a primary method for their formation. researchgate.net Ruthenium complexes have emerged as effective catalysts for these carbenoid transfer reactions. researchgate.net Chiral ligands are crucial for controlling the enantioselectivity of the cyclopropanation.

For example, chiral Ru(II)-pheox catalysts, which can be synthesized from chiral amino alcohols like (S)-2-Amino-phenylethanol (an analog of the target compound), have been shown to be effective in asymmetric cyclopropanation reactions. hueuni.edu.vn The synthesis involves the preparation of chiral oxazoline (B21484) derivatives from the amino alcohol precursor, followed by complexation with a ruthenium source. hueuni.edu.vn This process has been used to successfully synthesize several Ru(II)-dialkyl-pheox derivatives in high yields. hueuni.edu.vn

| Derivative Name | Precursor Ligand | Yield (%) |

|---|---|---|

| Ru(II)-isopropyl-pheox | (S)-4-isopropyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole | >60 |

| Ru(II)-benzyl-pheox | (S)-4-benzyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole | >60 |

| Ru(II)-tert-butyl-pheox | (S)-4-tert-butyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole | >60 |

| Ru(II)-phenyl-pheox | (S)-4-phenyl-2-(2-hydroxyphenyl)-4,5-dihydrooxazole | >60 |

The effectiveness of a chiral catalyst is rooted in the design of its ligand. For ligands derived from this compound or its analogs, the stereocenter of the amine backbone is the source of chirality. When the amine is incorporated into a bidentate or tridentate ligand, its chiral framework creates a rigid and well-defined asymmetric pocket around the metal atom. worktribe.com This steric arrangement is fundamental to stereochemical control.

A key concept in many of these catalytic systems is metal-ligand cooperativity (MLC), where the ligand is not a passive scaffold but actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. goettingen-research-online.de In the case of transfer hydrogenation catalyzed by Ru-amine complexes, the ligand's N-H group acts as a proton donor in concert with the metal center's hydride transfer. acs.orggoettingen-research-online.de The chirality of the ligand dictates the facial selectivity of the hydrogenation by controlling how the ketone substrate docks into the catalytic site, ensuring the hydride and proton are delivered to a specific face of the carbonyl group, thus producing one alcohol enantiomer in excess. The stability afforded by bidentate chelation helps to maintain a single, dominant stereochemical configuration at the metal center throughout the reaction, which is crucial for achieving high enantioselectivity. worktribe.com

Ruthenium-Based Catalyst Systems

Application in Asymmetric Transfer Hydrogenation of Ketones

Role as Chiral Auxiliaries in Stereoselective Transformations

Beyond their use in catalytic ligands, chiral amines like this compound can function as chiral auxiliaries. mdpi.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation stereoselectively. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product and recovering the auxiliary for reuse. bath.ac.uk

The amine can be converted into an imine or an amide with the substrate. The bulky, stereochemically defined group of the auxiliary (e.g., the phenylbutyl group) effectively shields one face of the reactive center (such as a C=C or C=N double bond). This steric hindrance forces an incoming reagent to attack from the less hindered face, resulting in a highly diastereoselective transformation. For example, carbohydrate-derived nitrones have been used as chiral auxiliaries in [3+3] cyclization reactions to generate enantiopure 1,2-oxazine derivatives. beilstein-journals.org Similarly, Evans' oxazolidinone auxiliaries, derived from chiral amino alcohols, are widely used to control the stereochemistry of alkylation, aldol (B89426), and acylation reactions. bath.ac.uk The principles demonstrated by these systems are directly applicable to auxiliaries derived from this compound, where its defined stereocenter can effectively control the formation of new chiral centers in a substrate.

Precursor and Building Block in the Synthesis of Diverse Enantiopure Chemical Structures

Perhaps the most direct application of this compound and its analogs is as chiral building blocks, where their carbon skeleton and stereocenter are incorporated as a permanent feature of a larger, more complex target molecule. mdpi.comd-nb.infoacs.org Enantiomerically pure amines are crucial starting materials for the synthesis of many pharmaceuticals, agrochemicals, and natural products. d-nb.info

The value of chiral phenyl-alkylamines as precursors is evident in the synthesis of several notable drugs. For example, (R)-4-phenylbutan-2-amine, a structural isomer of the title compound, is a known precursor for the antihypertensive drug Dilevalol. researchgate.netmdpi.com Similarly, the core structure of the widely used antidepressant Sertraline is a tetraline ring bearing an amino group, a structure accessible from chiral amine precursors. researchgate.net The synthesis of complex molecules often relies on obtaining key chiral fragments in high enantiopurity, a role fulfilled by compounds like this compound. Dynamic kinetic resolution (DKR) protocols, which combine enzymatic resolution with in-situ metal-catalyzed racemization of the unwanted enantiomer, have been developed to produce such building blocks with high efficiency. diva-portal.org This strategy has been applied to synthesize the enantiopure intermediates required for the total synthesis of drugs like (R)-duloxetine and (S)-salbutamol. diva-portal.org

| Precursor/Building Block Analog | Final Enantiopure Compound | Therapeutic Area | Reference |

|---|---|---|---|

| (R)-4-Phenylbutan-2-amine | Dilevalol | Antihypertensive | researchgate.netmdpi.com |

| (S)-1-Aminotetraline derivative | Sertraline | Antidepressant | researchgate.net |

| Enantioenriched β-cyano acetate | (R)-Duloxetine | Antidepressant | diva-portal.org |

| Enantioenriched chlorohydrin acetate | (S)-Salbutamol | Bronchodilator | diva-portal.org |

| Chiral bis-THF moiety | Darunavir | Antiretroviral (Anti-HIV) | scribd.com |

Synthesis of Fluorinated Amine Derivatives (e.g., 4,4,4-Trifluoro-2-phenylbutan-1-amine)

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making the synthesis of fluorinated amine derivatives an area of intense research. nih.gov The synthesis of compounds like 4,4,4-Trifluoro-2-phenylbutan-1-amine often starts from fluorinated precursors such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133). nih.govmdpi.com This dione (B5365651) can be synthesized by the Claisen condensation of an appropriate acetophenone (B1666503) derivative with ethyl trifluoroacetate. mdpi.com

One synthetic route involves the reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzo[d]imidazol-2-amine in refluxing ethanol (B145695) to yield an intermediate, 2-amino-1H-benzoimidazol-3-ium 4,4,4-trifluoro-1,3-dioxo-1-phenylbutan-2-ide, which can be further processed to obtain the desired fluorinated amine. nih.gov Another approach involves the transformation of 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, which can undergo unexpected cyclization to form trifluoromethyl-substituted pyridines. researchgate.net

The incorporation of fluorine can pose synthetic challenges, sometimes leading to lower yields compared to their non-fluorinated counterparts. However, the unique properties imparted by fluorine make these derivatives highly valuable in various fields, including the development of new fungicides and other bioactive compounds. mdpi.com

Construction of Heteroaromatic Compounds

This compound and its analogs serve as versatile precursors for the synthesis of a wide range of heteroaromatic compounds. mdpi.com These nitrogen-containing cyclic structures are fundamental cores of many pharmaceuticals and biologically active molecules. mdpi.comnih.gov

One prominent method for constructing fused heteroaromatic systems is the palladium-catalyzed intramolecular C-H/C-H biaryl coupling. mdpi.com This allows for the dehydrogenative cyclization of diaryl amines to form carbazoles and other polycyclic heteroaromatic compounds. mdpi.com For instance, the triple cyclization of a 1,3,5-tri(arylamino)benzene derivative can be achieved using a Pd(TFA)2 catalyst to produce a triazatruxene scaffold. mdpi.com

Furthermore, 3-Methyl-1-phenylbutan-2-amine, an analog, is explicitly mentioned as a precursor in the preparation of heteroaromatic compounds. The synthesis of trifluoromethylated heterocyclic compounds often involves intermediates derived from fluorinated phenylbutane structures. nih.gov For example, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one can be transformed into 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net The development of new synthetic methodologies continuously expands the scope of chiral amines in constructing complex heteroaromatic systems. mdpi.com

Formation of Chiral Amino Alcohols and Polyamines

Chiral amino alcohols and polyamines are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. rsc.orgchimia.ch this compound and its related structures are valuable starting materials for creating these chiral motifs.

A common method for preparing chiral amino alcohols is the reduction of the corresponding amino acids. nih.gov For instance, (S)-2-Amino-4-phenylbutan-1-ol can be synthesized from its corresponding amino acid with a high yield. nih.gov This amino alcohol can then be converted to the azido (B1232118) alcohol, (S)-2-azido-4-phenylbutan-1-ol, which is a versatile intermediate for further transformations, such as the construction of triazole derivatives. nih.gov Another approach involves the reductive amination of ketones. For example, phenylacetone (B166967) derivatives can be reacted with ammonia (B1221849) or primary amines to produce chiral β-amino alcohols. smolecule.com

The synthesis of chiral polyamines can be achieved through the cyclization of amino acid-based linear precursors to form cyclic peptidomimetics, which can then be reduced to the corresponding cyclic polyamines. rsc.org This strategy allows for the creation of substituted cyclen and TACN analogues. rsc.org

| Precursor | Product | Synthetic Method | Key Features |

| (S)-2-Amino-4-phenylbutanoic acid | (S)-2-Amino-4-phenylbutan-1-ol | Reduction | High yield (92%) synthesis of a chiral amino alcohol. nih.gov |

| Phenylacetone derivatives | Chiral β-amino alcohols | Reductive amination | A versatile method for accessing various amino alcohols. smolecule.com |

| Amino acid-based linear precursors | Chiral cyclic polyamines | Cyclization and reduction | Forms substituted macrocycles like cyclen and TACN. rsc.org |

| (S)-2-Amino-4-phenylbutan-1-ol | (S)-2-Azido-4-phenylbutan-1-ol | Diazotransfer reaction | Creates a key intermediate for click chemistry. nih.gov |

Incorporation into Complex Alkaloid and Natural Product Scaffolds

The structural and chiral integrity of this compound and its analogs makes them valuable building blocks for the total synthesis of complex natural products, including alkaloids. nih.govrsc.org Alkaloids are a diverse group of naturally occurring compounds, many of which possess significant biological activities. rsc.org

Biocatalysis plays an increasingly important role in the asymmetric synthesis of alkaloids, often employing chiral amines or their precursors. rsc.org Enzymes can be used for kinetic resolutions or desymmetrization reactions to generate enantiomerically pure building blocks that are then incorporated into the target alkaloid structure. rsc.org For example, chemo-enzymatic approaches have been successfully used in the synthesis of alkaloids like (+)-febrifugine and (+)-halofuginone. rsc.org

The synthesis of complex molecules often involves the strategic use of chiral building blocks to control stereochemistry. Chiral amines and their derivatives, such as amino alcohols derived from this compound, can serve as these crucial starting materials. nih.gov The development of new synthetic methods, including organocatalytic α-amination, has further expanded the toolkit for constructing complex alkaloid skeletons like indolizidines and pyrrolizidines. thieme-connect.com

Design of Novel Scaffolds for Structure-Activity Relationship Studies in Medicinal Chemistry

This compound and its analogs are frequently used to design novel molecular scaffolds for structure-activity relationship (SAR) studies in medicinal chemistry. nih.govacs.orgncl.ac.uk These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govnih.gov

By systematically modifying the structure of a lead compound containing a phenylbutan-1-amine-like moiety, researchers can probe the interactions with biological targets. nih.govnih.gov For example, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a systematic SAR study of pyrimidine-4-carboxamides led to the identification of a potent inhibitor by modifying substituents, including the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine, which increased inhibitory potency. nih.govacs.org

The phenylbutan-1-amine scaffold allows for the exploration of various substitutions to enhance biological activity. SAR studies have shown that even minor changes, such as the position of a substituent on the phenyl ring or the nature of the alkyl chain, can have a significant impact on potency. nih.gov This scaffold has been utilized in the design of inhibitors for various targets, including phosphodiesterase-4 and HIV-1 protease, demonstrating its broad applicability in drug discovery. nih.govnih.gov

| Target | Scaffold Modification | SAR Finding |

| NAPE-PLD | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in inhibitory potency. nih.govacs.org |

| Phosphodiesterase-4 | Variation of substituents on the phenyl ring | 4-methoxy substituted compounds are significantly more potent than 3-methoxy analogs. nih.gov |

| HIV-1 Protease | Incorporation of various P2 carbamates | Flexible heterocyclic moieties at the P2 position are preferred for potent inhibition. nih.gov |

| Kinesin spindle protein (KSP) | Comparison of 1-phenylbutan-2-amine (B1195257) and 4-phenylbutan-2-amine analogs | The position of the amine group is crucial for binding affinity. |

Mechanistic Insights and Stereochemical Investigations of Reactions Involving S 2 Phenylbutan 1 Amine

Elucidation of Reaction Mechanisms

The reactivity of (S)-2-Phenylbutan-1-amine is primarily dictated by its primary amine functionality and the adjacent stereocenter, which bears a phenyl group. These features allow it to participate in a variety of transformations, including nucleophilic additions, hydrogenations (via its imine derivatives), and radical-mediated processes.

Primary amines are effective nucleophiles that readily react with carbonyl compounds, such as aldehydes and ketones, to form imines. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a tetrahedral carbinolamine intermediate. libretexts.org When a chiral amine like this compound is used, the stereocenter adjacent to the nitrogen can influence the stereochemical outcome of subsequent reactions.

The general mechanism involves:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: A base removes the proton from the nitrogen to yield the final imine product. libretexts.org

In nucleophilic additions where the imine derived from this compound acts as an electrophile (e.g., after protonation), the chiral center directs the approach of the incoming nucleophile. The stereoselectivity of such additions is often rationalized using models like the Felkin-Anh model, which predicts the favored trajectory of nucleophilic attack on a carbonyl or iminium group adjacent to a stereocenter. d-nb.info The steric bulk of the substituents on the stereocenter (ethyl vs. phenyl vs. hydrogen) dictates the most sterically accessible face for the nucleophile to attack, leading to the preferential formation of one diastereomer. thieme-connect.de

The hydrogenation of imines is a critical method for producing chiral amines. While specific mechanistic studies on the hydrogenation of imines derived from this compound are scarce, the general pathways for transition metal-catalyzed asymmetric hydrogenation are well-established. acs.org These reactions typically employ chiral catalysts, often based on iridium, rhodium, or ruthenium, to achieve high enantioselectivity. acs.orggoettingen-research-online.de

The catalytic cycle for the hydrogenation of an imine generally involves the following key steps:

Oxidative Addition: The catalyst (e.g., an Ir(I) complex) reacts with dihydrogen (H₂) to form a dihydride species (e.g., Ir(III)).

Substrate Coordination: The imine substrate coordinates to the metal center.

Migratory Insertion: One of the hydride ligands is transferred from the metal to the imine carbon.

Reductive Elimination: The second hydride is transferred, and the resulting amine product is released, regenerating the active catalyst.

The functionalization of amines through radical-mediated processes represents a powerful tool in modern organic synthesis. acs.orgbeilstein-journals.org These reactions often involve the abstraction of a hydrogen atom from the α-position to the nitrogen, generating a key α-amino radical intermediate. nih.gov This radical can then engage in various bond-forming reactions.

For this compound, a plausible radical-mediated functionalization pathway would be:

Radical Generation: A radical initiator (e.g., generated photochemically or via a redox process) abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the C1 position). nih.gov

Intermediate Formation: This generates a prochiral α-amino radical. The stability of this radical is influenced by the adjacent phenyl group.

Radical Trapping: The radical intermediate is then trapped by a radical acceptor or participates in a coupling reaction, forming a new C-C, C-N, or C-heteroatom bond. rsc.org

The stereochemical outcome of such reactions depends on the facial selectivity of the radical trapping step. The existing stereocenter at C2 would exert a directing effect, favoring the approach of the trapping agent from the less sterically hindered face of the planar radical intermediate, leading to a diastereoselective transformation. While specific studies on this compound are lacking, research on other amines demonstrates that this approach can be highly selective. acs.orgrsc.org

Stereoelectronic effects, which describe the influence of orbital overlap on the geometry and reactivity of molecules, are crucial in understanding the behavior of chiral compounds like this compound. For instance, in the formation of imines, the orientation of the lone pair on the nitrogen relative to the adjacent bonds in the transition state can affect the reaction rate and stability of intermediates.

During nucleophilic addition to an iminium ion derived from this amine, the alignment of the incoming nucleophile's HOMO with the C=N π* LUMO is critical. The substituents on the existing stereocenter (C2) create a specific electronic environment that can favor one approach trajectory over another, not just due to sterics but also due to stabilizing orbital interactions. For example, an anti-periplanar arrangement between the forming bond and an electron-donating C-C or C-H bond on the stereocenter can stabilize the transition state, a principle fundamental to models of asymmetric induction.

The direct detection and characterization of reaction intermediates are vital for confirming mechanistic proposals. In reactions involving this compound, key intermediates would include the carbinolamine in imine formation, the iminium ion in reactions under acidic conditions, and the α-amino radical in radical-mediated processes. libretexts.orgnih.gov

While no studies have specifically isolated or spectroscopically identified these intermediates for this compound, their existence is inferred from extensive research on analogous systems. For example, in the synthesis of the drug Salmeterol, the related secondary amine N-benzyl-4-phenylbutan-1-amine was identified as a reactive intermediate. researchgate.net The identification of such species often relies on trapping experiments or advanced spectroscopic techniques like in-situ NMR or mass spectrometry under reaction conditions.

Role of Stereoelectronic Effects in Organic Transformations

Control and Determination of Stereoselectivity

This compound is primarily used in synthesis to control stereoselectivity. This is most commonly achieved by using it as a chiral resolving agent or as a chiral auxiliary.

Table 1: Illustrative Enantiomeric Resolution of Racemic Carboxylic Acids Using the Analogous Resolving Agent (S)-3-Methyl-2-phenylbutylamine

| Racemic Carboxylic Acid | Resolved (S)-Enantiomer | Achieved Enantiomeric Excess (ee) | Yield of Resolved Enantiomer |

| Ibuprofen | (S)-Ibuprofen | 98.7% | 39.8% |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% |

| Data sourced from a study on (S)-3-Methyl-2-phenylbutylamine and is presented for illustrative purposes. acs.org |

As a chiral auxiliary , this compound can be temporarily incorporated into a substrate molecule. The chiral center of the amine then directs the stereochemical course of a subsequent reaction, such as an alkylation or addition reaction on the modified substrate. After the key stereocenter-forming step, the auxiliary can be cleaved and recovered. The diastereoselectivity of these reactions is governed by the steric and electronic properties of the auxiliary, which creates a biased environment, forcing the reaction to proceed from a specific face.

Optimization of Enantiomeric Excess (ee) in Asymmetric Syntheses

The optimization of enantiomeric excess (ee) is a primary goal in asymmetric synthesis, and this compound has been utilized in various strategies to achieve high levels of enantioselectivity. These strategies often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions, where reaction parameters are fine-tuned to maximize the formation of the desired enantiomer.

In enzymatic resolutions, the choice of enzyme and reaction conditions are crucial. For instance, transaminases (TAs) are widely used for the synthesis of chiral amines. The (S)-selective TA from Halomonas elongata (HEWT) and the (R)-selective TA from Thermomyces stellatus (TsRTA) have been employed in the asymmetric synthesis of 4-phenylbutan-2-amine from the corresponding racemic alcohol. d-nb.info Initial experiments at a 10 mM substrate concentration yielded the (S)-enantiomer with a 71% ee. d-nb.info Optimization of this process by increasing the equivalents of the amine donor, isopropylamine (B41738) (IPA), and the enzyme concentration led to improved molar conversions, which is often correlated with higher ee. d-nb.info

Another powerful technique is dynamic kinetic resolution (DKR). This method combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. For the synthesis of N-acetyl-2-hexylamide, the use of lipase (B570770) from Candida antarctica B (CAL-B) in conjunction with a racemization catalyst like Raney nickel resulted in a high yield and an impressive 97% ee. unipd.it While this example does not directly involve this compound, the principles are broadly applicable to amine synthesis.

The use of chiral auxiliaries is another common approach. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The effectiveness of this approach depends on the ability of the auxiliary to create a significant energy difference between the diastereomeric transition states. bath.ac.uk

Furthermore, metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing enantiomerically enriched compounds. The choice of chiral ligand is critical for achieving high ee. For example, iridium complexes with chiral PNO-type ligands have been successfully used in the asymmetric hydrogenation of ketones to produce chiral alcohols with excellent enantioselectivities (up to >99% ee). acs.org Similarly, nickel-catalyzed asymmetric hydrogenation of N-aryl imines has been shown to produce chiral amines with high ee. acs.org Computational studies, such as Density Functional Theory (DFT), can provide insights into the reaction mechanism and help in the rational design of more selective catalysts. acs.org

The following table summarizes some examples of optimization strategies for achieving high enantiomeric excess in asymmetric syntheses.

| Reaction Type | Chiral Source | Substrate | Product | ee (%) | Reference |

| Enzymatic Resolution | (S)-selective Transaminase (HEWT) | Racemic 4-phenyl-2-butanol (B1222856) | (S)-4-phenylbutan-2-amine | 71 | d-nb.info |

| Dynamic Kinetic Resolution | Lipase (CAL-B) and Raney Nickel | Racemic 2-hexylamine | N-acetyl-2-hexylamide | 97 | unipd.it |

| Asymmetric Hydrogenation | Ir/PNO-type ligand | Ketones | Chiral Alcohols | >99 | acs.org |

| Asymmetric Hydrogenation | Ni/f-binaphane | N-aryl imines | Chiral Amines | High | acs.org |

| Asymmetric Amination | Transaminase from Chromobacterium violaceum (CviTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 92.0 | mdpi.com |

| Asymmetric Amination | Transaminase from Vibrio fluvialis (VflTA) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 89.3 | mdpi.com |

Control and Measurement of Diastereomeric Ratio (dr)

In reactions that generate a second stereocenter in a molecule that already contains one, the products are diastereomers. The control and measurement of the diastereomeric ratio (dr) are crucial for obtaining a single, pure stereoisomer. This compound can be used as a chiral auxiliary to influence the formation of a new stereocenter, leading to a mixture of diastereomers. The relative amounts of these diastereomers are determined by the energy difference between the diastereomeric transition states.

Reductive amination of a prochiral ketone with a chiral amine, such as this compound, is a common method for synthesizing chiral secondary amines. The reaction proceeds through a diastereomeric imine intermediate, which is then hydrogenated. The stereochemical outcome of the hydrogenation is influenced by the existing stereocenter in the amine. For instance, in the reductive amination of ketones using a chiral amine auxiliary, a Lewis acid, and a heterogeneous catalyst, the diastereoselectivity can be enhanced by optimizing the Lewis acid and reaction conditions. d-nb.info The use of Yb(OAc)₃ as a Lewis acid has been shown to increase the diastereoselectivity for the synthesis of alkyl-alkyl' α-chiral amines. d-nb.info

Biocatalytic cascades have also been developed for the synthesis of amines with two stereocenters. The combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) allows for the conversion of α,β-unsaturated ketones into amines with two stereogenic centers in high diastereomeric and enantiomeric ratios. nih.gov For example, the reductive amination of racemic 2-methylcyclohexan-1-one with different IReds led to varying diastereomeric ratios of the resulting 2-methylcyclohexan-1-amine, demonstrating the influence of the enzyme on stereoselectivity. nih.gov

The measurement of the diastereomeric ratio is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, or by Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, the signals for the diastereomers will be distinct and their integration allows for the determination of the dr. For example, in the synthesis of methyl ((3S)-3-((tert-butoxycarbonyl)amino)-1-(tert-butylamino)-1-oxo-4-phenylbutan-2-yl)-L-isoleucinate, the crude diastereomeric ratio was determined to be 74:26 by LC/MS. nih.gov

The following table presents examples of reactions where the diastereomeric ratio was controlled and measured.

| Reaction | Chiral Influence | Substrate | Product | Diastereomeric Ratio (dr) | Analytical Method | Reference |

| Reductive Amination | Chiral Amine Auxiliary | Prochiral Ketone | Diastereomeric Secondary Amines | Variable, optimized with Lewis acids | Not specified | d-nb.info |

| Biocatalytic Reductive Amination | Imine Reductase (IRED-20) | rac-2-Methylcyclohexan-1-one | 2-Methylcyclohexan-1-amine | 82:18 | Not specified | nih.gov |

| Biocatalytic Reductive Amination | Imine Reductase (IRED-22) | rac-2-Methylcyclohexan-1-one | 2-Methylcyclohexan-1-amine | 68:32 | Not specified | nih.gov |

| Ugi 5-center-4-component reaction | L-isoleucine | N-Boc-L-phenylalaninal | Diastereomeric peptide derivatives | 74:26 | LC/MS | nih.gov |

Influence of Steric and Electronic Factors on Stereoselectivity

The stereochemical outcome of a reaction is profoundly influenced by both steric and electronic factors. In the context of reactions involving this compound, these factors dictate the preferred orientation of reactants in the transition state, thereby determining the stereoselectivity.

Steric Factors: Steric hindrance plays a significant role in directing the approach of a reagent to a substrate. In the asymmetric hydrogenation of ketones catalyzed by transition metal complexes, the steric bulk of the ligands on the metal center and the substituents on the ketone substrate are critical. For instance, in the nickel-catalyzed asymmetric hydrogenation of sterically hindered N-aryl imines, the use of a specific chiral ligand, f-binaphane, was crucial for achieving high enantioselectivity. acs.org The bulky nature of the ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.

Similarly, in enzymatic reactions, the shape and size of the enzyme's active site impose steric constraints on the substrate. For the amination of ketones using transaminases, bulky substituents on the ketone can significantly affect the reaction rate and stereoselectivity. researchgate.net Computational studies on analogous compounds suggest that the orientation of the phenyl ring in this compound relative to the amine-containing carbon chain is crucial for minimizing steric hindrance and maximizing favorable van der Waals interactions.

Electronic Factors: Electronic effects, which arise from the distribution of electrons in the reacting molecules, are also key determinants of stereoselectivity. Electron-donating or electron-withdrawing groups can alter the reactivity of functional groups and influence the stability of transition states. wikipedia.org In the asymmetric hydrogenation of ketones, the electronic properties of the substituents on the aromatic ring of the substrate can affect the catalytic activity and enantioselectivity. acs.org For example, substrates with electron-withdrawing groups on the benzene (B151609) ring have been shown to undergo successful hydrogenation with high yields and enantioselectivities. acs.org

Theoretical studies on amine-catalyzed aldol (B89426) reactions have shown that the protonation of the aldehyde carbonyl group by an acidic additive can switch the activation mode, leading to a significant improvement in enantioselectivity. researchgate.net This highlights how electronic modifications to the reaction environment can have a profound impact on the stereochemical outcome.

The interplay of steric and electronic factors is often complex and can be synergistic. For example, in the Diels-Alder reaction, both the steric bulk and the electronic nature of substituents on the diene and dienophile influence the facial selectivity of the cycloaddition. wikipedia.org

The following table provides examples illustrating the influence of steric and electronic factors on stereoselectivity.

| Reaction | Influencing Factor | Observation | Reference |

| Asymmetric Hydrogenation of N-aryl imines | Steric hindrance of ligand | Bulky f-binaphane ligand led to high ee. | acs.org |

| Enzymatic Amination of Ketones | Steric bulk of substrate | Bulky substituents on the ketone affect reaction rate and stereoselectivity. | researchgate.net |

| Asymmetric Hydrogenation of Ketones | Electronic properties of substrate | Substrates with electron-withdrawing groups on the benzene ring were successfully hydrogenated with high ee. | acs.org |

| Amine-Catalyzed Aldol Reaction | Electronic effect of additive | Protonation of the aldehyde by an acidic additive improved enantioselectivity. | researchgate.net |

Regioselectivity in Multi-Component and Functionalization Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, controlling regioselectivity is crucial for the synthesis of a specific constitutional isomer. Similarly, in functionalization reactions, where a new functional group is introduced into a molecule, directing the reaction to a specific position is a key challenge.

In the context of reactions involving amine nucleophiles like this compound, regioselectivity often arises in reactions with substrates possessing multiple electrophilic sites. For example, in the Hantzsch-type synthesis of imidazo[1,2-a]pyrimidines from unsymmetrical β-diketones and 2-aminopyrimidine (B69317), two regioisomers are possible. rsc.orgresearchgate.net Studies have shown that by carefully choosing the reaction conditions, such as the solvent and temperature, a single regioisomer can be obtained with high selectivity. rsc.org The plausible mechanism involves the initial nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the α-bromo-β-diketone, followed by cyclization. The regioselectivity is determined by which carbonyl carbon the imine nitrogen attacks in the cyclization step. rsc.org

Multi-component radical cross-coupling reactions also present challenges in regioselectivity. An iron-catalyzed three-component fluoroalkylarylation of enamides has been developed, where the regioselectivity is controlled by the selective formation and trapping of an α-amide radical. chemrxiv.org

In functionalization reactions, the inherent electronic and steric properties of the substrate often dictate the position of the incoming group. However, directing groups can be employed to override these inherent preferences and achieve regioselectivity at a desired position. While specific examples directly utilizing this compound to control regioselectivity in MCRs are not prevalent in the provided search results, the principles of controlling regioselectivity are broadly applicable to reactions involving this and other chiral amines.

The following table highlights examples of controlling regioselectivity in multi-component and functionalization reactions.

| Reaction Type | Substrates | Key for Regiocontrol | Outcome | Reference |

| Imidazo[1,2-a]pyrimidine Synthesis (MCR) | Unsymmetrical β-diketones, NBS, 2-aminopyrimidine | Reaction conditions (solvent, temp.) | Formation of a single regioisomer | rsc.orgresearchgate.net |

| Fluoroalkylarylation of Enamides (MCR) | Enamide, Aryl Grignard reagent, Fluoroalkyl halide | Selective formation of α-amide radical | Regioselective dicarbofunctionalization | chemrxiv.org |

| Dihydrochalcone Synthesis (MCR) | 3-Hydroxypropanenitrile, Arylboronic acids | Palladium catalysis | Regioselective 1,3-diarylation | acs.org |

Computational Chemistry in the Study of S 2 Phenylbutan 1 Amine

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules like (S)-2-Phenylbutan-1-amine. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. acs.orgbeilstein-journals.org

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to quantify their relative energies.

Computational studies on related phenylethylamines have shown that these molecules can exist in multiple stable conformations. nih.govacs.org These conformations are primarily defined by the torsion angles around the single bonds of the alkylamine chain. For instance, studies on 2-phenylethylamine have identified both extended (anti) and folded (gauche) conformers. In the folded conformations, an interaction between the amino group and the aromatic ring is observed. acs.orgresearchgate.net Using DFT methods, such as B3LYP with a 6-31G* basis set, researchers can calculate the potential energy surface of the molecule as a function of these key dihedral angles. nih.gov

The relative stability of these conformers is crucial. For example, in different solvents, the conformational preferences can change. Computational models can account for solvent effects, providing a more realistic picture of the molecule's behavior in solution. acs.org For this compound, a similar computational approach would identify the preferred spatial arrangement of its phenyl, ethyl, and aminomethyl groups, which is critical for understanding its interaction with other molecules, such as biological receptors or chiral catalysts.

Table 1: Illustrative Conformational Analysis Data for a Phenylethylamine Derivative This table is based on findings for 2-phenylethylamine and is intended to be illustrative for this compound.

| Conformer | Dihedral Angle (N-C-C-Ph) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |

|---|---|---|---|

| Gauche I | ~60° | 0.00 | 0.25 |

| Gauche II | ~-60° | 0.10 | 0.30 |

Data is hypothetical and derived from trends observed in computational studies of similar molecules. acs.orgresearchgate.net

DFT calculations are highly effective in predicting the reactivity of different sites within a molecule and the selectivity of chemical reactions. By analyzing the electronic properties derived from the calculated wavefunction, such as frontier molecular orbitals (HOMO and LUMO) and atomic charges, one can predict how this compound will behave in a chemical reaction. acs.org

For example, the nitrogen atom of the primary amine group is expected to be a nucleophilic center, and its reactivity can be quantified by its calculated partial charge and the energy of its lone pair orbital. DFT can be used to model reactions such as N-alkylation or acylation, predicting the most likely sites of attack and the relative ease with which these reactions occur. rsc.org

In the context of stereoselectivity, DFT is invaluable for understanding why a particular stereoisomer is formed preferentially. For instance, in an asymmetric synthesis involving this compound as a chiral auxiliary or a reactant, DFT can be used to calculate the energies of the transition states leading to the different possible stereoisomeric products. The product that is formed via the lowest energy transition state is predicted to be the major product. researchgate.net DFT studies have successfully rationalized the stereochemical outcomes in the synthesis of chiral β-arylamines. rsc.org

A detailed understanding of a chemical reaction requires the characterization of its reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. DFT calculations are a powerful tool for locating and characterizing these stationary points on the potential energy surface. nih.govcapes.gov.br

For a reaction involving this compound, such as its use as a catalyst in an aldol (B89426) reaction, DFT can be employed to model the entire reaction mechanism. nih.govcapes.gov.br This involves identifying the structures of the transition states for each step of the reaction. The calculated energy of the highest transition state relative to the reactants gives the activation energy, which is related to the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Intrinsic reaction coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the intended reactants and products. acs.org

Table 2: Illustrative DFT-Calculated Activation Energies for an Amine-Catalyzed Reaction This table presents hypothetical data to illustrate the application of DFT in transition state modeling.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Enamine Formation | TS1 | 12.5 |

| C-C Bond Formation | TS2 | 18.2 |

Data is hypothetical and based on principles from DFT studies of similar reactions. acs.orgnih.gov

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. This is the fundamental principle behind enantioselective catalysis and chiral separations. Computational studies, particularly DFT, can provide detailed insights into the nature of these interactions. nih.govacs.org

To study the chiral recognition of this compound, one could model its interaction with a chiral selector, such as a chiral stationary phase used in chromatography or a chiral catalyst. DFT calculations can be used to determine the structures and binding energies of the diastereomeric complexes formed between this compound and the chiral selector. researchgate.netacs.org The difference in binding energies between the diastereomeric complexes can be correlated with the degree of chiral recognition.

The analysis of these complexes at the molecular level can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral discrimination. nih.gov For example, a study on the self-enantiorecognition of chiral amine derivatives found that specific hydrogen bonding patterns were key to the observed effects. nih.gov

Transition State Modeling and Reaction Pathway Elucidation

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Catalyzed Reactions

While DFT is powerful, it is computationally expensive for very large systems like enzymes. For studying the reactions of this compound within an enzyme active site, a hybrid QM/MM approach is often employed. acs.orgnih.govnih.gov In this method, the part of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) is treated with a high-level QM method like DFT, while the rest of the enzyme and the surrounding solvent are treated with a more computationally efficient MM force field. manchester.ac.ukrsc.org

This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of the enzyme. acs.org QM/MM simulations can be used to elucidate the catalytic mechanism of an enzyme that metabolizes this compound, identify key amino acid residues involved in catalysis, and calculate the activation energies for the enzymatic reaction. manchester.ac.uk Such studies have been instrumental in understanding the function of a wide range of enzymes, including those that act on amine substrates. acs.orgnih.gov

In Silico Design and Prediction of Novel Derivatives

Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. This in silico design process can significantly accelerate the discovery of new drugs, catalysts, or materials. nih.govnih.govresearchgate.net

Starting from the structure of this compound, computational methods can be used to design and evaluate novel derivatives. For example, one could systematically modify the structure by adding or changing functional groups and then use DFT to calculate the properties of these new molecules. This could involve predicting their reactivity, selectivity in a particular reaction, or their binding affinity to a biological target. researchgate.net

Virtual screening is a powerful in silico technique where large libraries of virtual compounds are computationally evaluated for their potential to bind to a target receptor. nih.gov This approach could be used to identify derivatives of this compound with enhanced biological activity. By combining these predictive models with synthetic chemistry, the process of developing new and improved chiral amines can be made more efficient and cost-effective. nih.gov

Emerging Trends and Future Research Directions

Development of Highly Efficient and Sustainable Enantioselective Catalytic Systems

The synthesis of chiral amines is undergoing a paradigm shift away from classical, often wasteful, chemical methods toward highly efficient and sustainable catalytic processes. bohrium.comhims-biocat.eu This evolution is marked by advancements in both biocatalysis and transition-metal catalysis, which offer high atom economy and reduced environmental impact. acs.orgmdpi.com

A primary focus is the use of enzymes, particularly transaminases (TAs), as a green alternative for producing chiral amines with excellent enantioselectivity under mild conditions. bohrium.com However, challenges such as unfavorable reaction equilibria and product inhibition have historically limited their industrial application. mdpi.com To overcome these hurdles, researchers are developing strategies like enzyme immobilization on solid supports (e.g., controlled porosity glass or silica (B1680970) nanoparticles), which enhances stability, allows for catalyst reuse, and facilitates integration into continuous flow processes. bohrium.comnih.govrsc.org Continuous flow systems, in particular, offer superior productivity and process control compared to traditional batch reactors. bohrium.com

Another powerful and efficient strategy is the transition metal-catalyzed asymmetric hydrogenation of unsaturated nitrogen compounds. acs.org This method is exceptionally atom-efficient, generating minimal waste. acs.org Catalytic systems based on iridium and rhodium, paired with novel chiral ligands, have demonstrated excellent enantioselectivity in the synthesis of a wide range of chiral amines. acs.org

Furthermore, innovative multi-enzyme cascade reactions are being designed to create more sustainable and atom-efficient synthetic routes. hims-biocat.eu These one-pot systems combine multiple enzymatic steps, such as the oxidation of an alcohol to a ketone intermediate by an alcohol dehydrogenase (ADH), followed by the asymmetric amination of the ketone by an amine dehydrogenase (AmDH) or a transaminase. hims-biocat.eursc.org This approach, which can include in-situ cofactor recycling, allows for the direct conversion of racemic alcohols into single-enantiomer amine products, representing a significant advancement in synthetic efficiency. rsc.orgd-nb.info

A notable application of these principles is the synthesis of the structurally related compound, (S)-1-phenylbutan-1-amine. Research has demonstrated that an engineered (S)-selective ω-transaminase from Chromobacterium violaceum (Cv-ATA L59A) can produce this amine in enantiomerically pure form (>99% ee) with good tolerance to high substrate concentrations. diva-portal.orgdiva-portal.org

Table 1: Comparison of Catalytic Strategies for Chiral Amine Synthesis

| Catalytic System | Key Features | Advantages | Challenges | Citation |

|---|---|---|---|---|

| Biocatalysis (Transaminases) | Uses enzymes, often immobilized. | High enantioselectivity, mild conditions, biodegradable, sustainable. | Unfavorable equilibria, substrate/product inhibition. | bohrium.commdpi.com |

| Transition-Metal Catalysis | Employs metals like Iridium or Rhodium with chiral ligands. | Excellent atom economy, high efficiency and enantioselectivity. | Use of expensive and potentially toxic heavy metals. | acs.org |

| Enzymatic Cascades | Combines multiple enzymes (e.g., ADH and TA) in one pot. | Direct conversion from simple precursors (e.g., alcohols), in-situ cofactor recycling, high efficiency. | Requires careful optimization of multiple enzyme activities. | hims-biocat.eursc.orgd-nb.info |

| Continuous Flow Reactors | Immobilized catalyst in a continuous process stream. | Enhanced productivity, better process control, easy catalyst recovery and reuse. | Initial setup complexity. | bohrium.com |

Advanced Protein Engineering for Enhanced Biocatalyst Performance and Scope

While nature provides a vast library of enzymes, their native properties are often not optimal for industrial-scale synthesis of specific, non-natural compounds like (S)-2-Phenylbutan-1-amine. Advanced protein engineering techniques are therefore crucial for tailoring biocatalysts to meet the demands of modern organic synthesis. nih.govdovepress.com By modifying the structure of enzymes, researchers can significantly enhance their catalytic efficiency, stability, and, most importantly, broaden their substrate scope to accept bulky or structurally complex molecules. nih.govmdpi.com

Key strategies in protein engineering include:

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. nih.gov

Rational Design: Based on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism, specific mutations are introduced into the active site or substrate binding pockets to alter its function in a predictable way. nih.govmdpi.com This approach has been successfully used to re-engineer transaminases to accommodate bulky substrates for the synthesis of complex pharmaceutical intermediates. dovepress.com

Computational Redesign and Machine Learning: Computational algorithms and machine learning models are increasingly used to predict the effects of mutations, guiding the design of improved enzyme variants and reducing the need for extensive experimental screening. nih.govresearchgate.net

A significant challenge in using wild-type transaminases is their often-limited activity towards sterically demanding substrates, such as ketones with substituents larger than an ethyl group. mdpi.commdpi-res.com Protein engineering has been instrumental in overcoming this limitation. For instance, engineering the substrate binding pockets of ω-transaminases has unlocked the synthesis of bulky arylbutylamines. diva-portal.orgdiva-portal.org An (S)-selective transaminase from Chromobacterium violaceum was engineered (variant L59A) to effectively catalyze the synthesis of (S)-1-phenylbutan-1-amine. diva-portal.orgdiva-portal.org Similarly, structure-based engineering of an (R)-selective amine transaminase led to a variant with significantly higher activity toward (R)-1-phenyl-butan-1-amine. researchgate.netuni-greifswald.de

Table 2: Examples of Engineered Transaminases for Bulky Amine Synthesis

| Enzyme Origin | Engineering Strategy | Target Substrate/Product | Key Improvement | Citation |

|---|---|---|---|---|

| Chromobacterium violaceum (Cv-ATA) | Rational Design (L59A variant) | (S)-1-phenylbutan-1-amine | Accepted bulky substrate, producing product with >99% ee. | diva-portal.orgdiva-portal.org |

| Arthrobacter sp. (ATA-117) | Directed Evolution (11 rounds) | (R)-amine from a bulky ketone precursor for Sitagliptin (B1680988). | Increased activity, stability, and tolerance to high substrate concentrations. | mdpi.com |

| Ruegeria sp. (3FCR) | Structure-dependent rational design & Machine Learning | (R)-1-phenyl-butan-1-amine | 8% higher activity than best previous variants. | researchgate.netuni-greifswald.de |

Integration of Computational and Experimental Approaches in Chiral Amine Synthesis

The synergy between computational modeling and experimental validation has become a powerful paradigm in the development of synthetic routes to chiral amines. frontiersin.org In silico techniques, such as molecular docking and molecular dynamics simulations, provide profound insights into reaction mechanisms and enzyme-substrate interactions at a level of detail that is often inaccessible through experiments alone. frontiersin.orgnih.gov This integrated approach accelerates the discovery and optimization of catalysts and reaction conditions.

Computational methods are instrumental in several key areas:

Enzyme Discovery and Engineering: Bioinformatic analyses of genomes and motif-BLAST searches can identify novel enzyme candidates in silico. mdpi.comfrontiersin.org Subsequent homology modeling and docking studies can predict an enzyme's substrate specificity and stereoselectivity, helping to prioritize candidates for experimental characterization. frontiersin.org This approach saves significant time and resources compared to traditional screening methods.

Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction pathways. For example, researchers have used computational methods to investigate the role of solvents in the ring-opening of epoxides with less reactive amines, demonstrating that nitromethane (B149229) can act as both a solvent and a catalyst to enhance the nucleophilicity of the amine. nih.govacs.org These insights are crucial for optimizing reaction conditions to achieve higher yields and selectivity. acs.org

Designing Artificial Enzymes: The creation of artificial enzymes with novel catalytic functions is a frontier in biocatalysis. Computational design plays a vital role in this process, allowing for the de novo design of protein scaffolds and the precise placement of catalytic residues to perform non-natural reactions. researchgate.net

Predictive Modeling for Protein Engineering: As mentioned previously, machine learning models can be trained on experimental data to predict how specific mutations will affect an enzyme's activity and selectivity. researchgate.net This data-driven approach allows for the intelligent design of next-generation biocatalysts with enhanced properties for synthesizing specific targets like this compound. researchgate.net

By combining computational predictions with targeted experimental work, scientists can more rapidly develop robust and efficient synthetic processes. This iterative cycle of prediction, synthesis, and analysis is accelerating the pace of innovation in chiral amine production.

Exploration of Novel Reaction Pathways for Stereoselective Access to this compound

Beyond optimizing existing methods, researchers are actively exploring novel reaction pathways to access chiral amines like this compound. These innovative strategies aim to use different starting materials, reduce the number of synthetic steps, and create molecular complexity in new ways.

One of the most promising trends is the development of biocatalytic cascade reactions that start from materials other than ketones. A highly efficient one-pot enzymatic cascade has been designed to convert racemic alcohols directly into either the (S)- or (R)-enantiomer of the corresponding amine. d-nb.info For example, a system combining two enantio-complementary alcohol dehydrogenases, cofactor recycling enzymes, and an enantioselective transaminase was successfully used to convert racemic 4-phenyl-2-butanol (B1222856) into (S)-4-phenylbutan-2-amine with good conversion and enantioselectivity (73% ee). d-nb.info This represents a significant step forward as it circumvents the need for a pre-synthesized prochiral ketone.

Other emerging pathways include:

Catalytic Asymmetric Addition to Ketimines: The addition of organometallic reagents, such as Grignard reagents, to ketimines is a direct route to α-chiral amines with challenging tetrasubstituted carbon centers. nih.gov The development of effective chiral catalysts, for instance based on copper, that can control the enantioselectivity of this transformation opens a powerful new avenue for amine synthesis. nih.gov

Asymmetric Rearrangements: Organocatalysis has been used to promote novel asymmetric rearrangements. For example, a BINOL-derived chiral phosphoric acid was shown to catalyze an asymmetric bohrium.comnih.gov-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.org

Direct Amination of Hydrazones: In a novel application, transaminases have been used for the direct conversion of a hydrazone into an amine, offering a sustainable method to form chiral β-substituted amines. ucl.ac.uk

These exploratory routes, while in some cases still in early stages of development, highlight the creativity and innovation driving the field. The discovery of fundamentally new transformations for stereoselective C-N bond formation will continue to expand the synthetic toolbox, enabling more efficient and versatile access to valuable chiral building blocks like this compound.

Q & A

Q. What are the primary synthetic routes for (S)-2-Phenylbutan-1-amine, and how is enantiomeric purity ensured?

this compound is commonly synthesized via reductive amination of 2-phenylbutan-1-one using chiral catalysts (e.g., Ru-BINAP complexes) or through asymmetric Strecker synthesis . Enantiomeric purity is validated via chiral HPLC or polarimetry , with retention times compared to PubChem reference data .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) to verify molecular weight.

- IR spectroscopy to identify amine and aromatic C-H stretches. Cross-referencing with NIST Chemistry WebBook ensures alignment with standardized spectral libraries .

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic reactions?

The (S)-configuration affects steric interactions in transition states, favoring specific reaction pathways (e.g., nucleophilic additions to carbonyl groups). Computational modeling (e.g., DFT calculations ) can predict regioselectivity and optimize reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Contradictions often arise from solvent effects or impurities. Strategies include:

- Cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration).

- Standardized sample preparation (e.g., anhydrous solvents, inert atmosphere).

- Consultation of NIST databases for benchmark data .

Q. What methodologies optimize reaction yields in synthesizing this compound derivatives?

- Catalyst screening : Palladium-based catalysts improve cross-coupling efficiency.

- Design of Experiments (DoE) : Systematic variation of temperature, pressure, and stoichiometry.

- In-situ monitoring via TLC or GC-MS to track intermediate formation .

Q. How can discrepancies in biological activity data across studies involving this compound be addressed?

- Replicate studies under controlled conditions (e.g., identical cell lines, purity >98%).

- Meta-analysis of existing data to identify confounding variables (e.g., solvent choice, assay type).

- Dose-response profiling to distinguish concentration-dependent effects .

Data Analysis & Experimental Design

Q. What computational tools predict the physicochemical properties of this compound?

- PubChem’s chemical descriptor tools calculate logP, pKa, and solubility.

- Molecular dynamics simulations model interactions with biological targets (e.g., enzymes).

- QSAR models correlate structural features with observed reactivity or toxicity .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

- In-vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450 metabolism.

- Isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic pathways.

- LC-MS/MS for quantification of metabolites and degradation products .

Handling Contradictory Findings

Q. What frameworks guide the interpretation of conflicting data on the environmental persistence of this compound?

- Lifecycle assessment (LCA) : Evaluate degradation pathways (hydrolysis, photolysis) under varied conditions.

- Ecotoxicology assays : Compare toxicity across species (e.g., Daphnia, algae).

- Peer-review validation of analytical methods to rule out procedural errors .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 149.23 g/mol | HRMS | |

| Boiling Point | 220–225°C (estimated) | NIST WebBook | |

| Enantiomeric Excess | >99% (chiral HPLC) | Asymmetric synthesis | |

| LogP | 1.85 | PubChem computed data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.